

Heterologous Production of Casbene in *Saccharomyces cerevisiae*: Application Notes and Protocols

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Compound of Interest

Compound Name: Casbene

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This document provides detailed application notes and protocols for the heterologous production of **casbene**, a valuable diterpene precursor for various high-value compounds, in the microbial cell factory *Saccharomyces cerevisiae*.

Introduction

Casbene is a macrocyclic diterpene that serves as a key precursor to a wide range of biologically active molecules, including compounds with potential therapeutic applications such as anti-inflammatory, anti-cancer, and antiviral agents. Traditional production of these compounds relies on extraction from plant sources, which is often inefficient and unsustainable. The metabolic engineering of *Saccharomyces cerevisiae* offers a promising alternative for the reliable and scalable production of **casbene**. This document outlines the key metabolic engineering strategies and provides detailed protocols for strain construction, cultivation, and analysis.

Key Metabolic Engineering Strategies

The successful production of **casbene** in *S. cerevisiae* hinges on several key metabolic engineering strategies aimed at increasing the precursor supply and channeling the metabolic flux towards **casbene** synthesis. These strategies include:

- Expression of a Heterologous **Casbene** Synthase (CBS): Introduction of a gene encoding **casbene** synthase, often from *Ricinus communis* (castor bean), is the primary step to enable **casbene** production.
- Enhancement of Geranylgeranyl Diphosphate (GGPP) Supply: GGPP is the direct precursor for **casbene** synthesis. Overexpression of a heterologous GGPP synthase (GGPPS), such as the one from *Phomopsis amygdali*, can significantly boost the intracellular GGPP pool.
- Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is the endogenous pathway in yeast for the synthesis of isoprenoid precursors. Overexpressing key enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the overall flux towards isoprenoids.
- Downregulation of Competing Pathways: To maximize the carbon flux towards **casbene**, competing pathways that consume the precursor farnesyl diphosphate (FPP) must be downregulated. This is commonly achieved by replacing the native promoters of key genes like ERG9 (squalene synthase) and ERG20 (farnesyl diphosphate synthase) with weaker or regulated promoters.

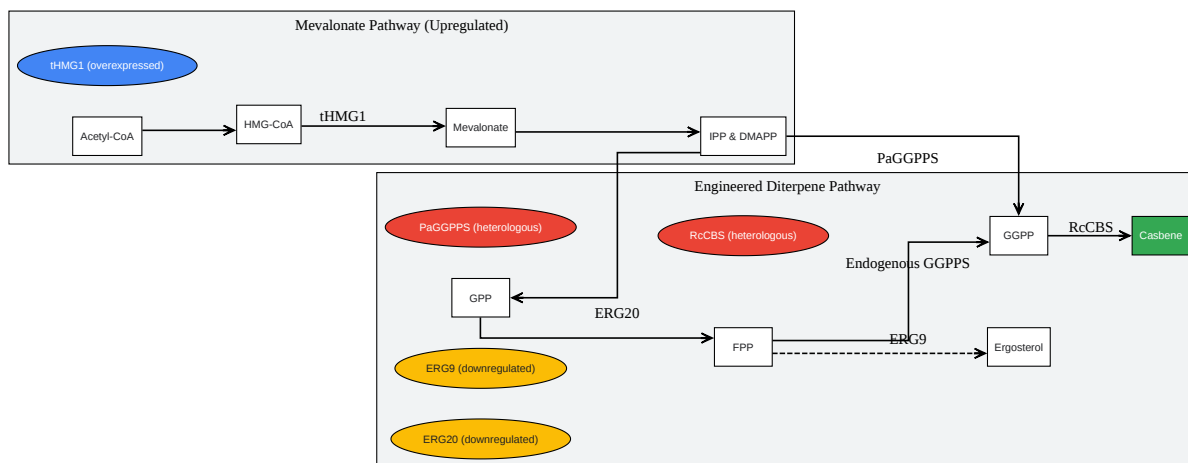
Data Presentation

The following table summarizes the quantitative data on **casbene** production achieved through various metabolic engineering strategies in *Saccharomyces cerevisiae*.

Strain Engineering Strategy	Casbene Titer (mg/L)	Reference
Expression of casbene synthase from <i>Ricinus communis</i>	~30	[1]
Co-expression of <i>R. communis</i> casbene synthase and <i>P. amygdali</i> GGPP synthase	32	[1]
Plasmid-based expression with redirection of flux from FPP and sterols (using PERG1 promoter)	81.4	[1]
Genomic integration of target genes and promoter replacement of ERG20 and ERG9	108.5	[1] [2]
Expression of four different casbene synthases from Euphorbiaceae species	31	[3] [4]

Signaling Pathways and Experimental Workflows

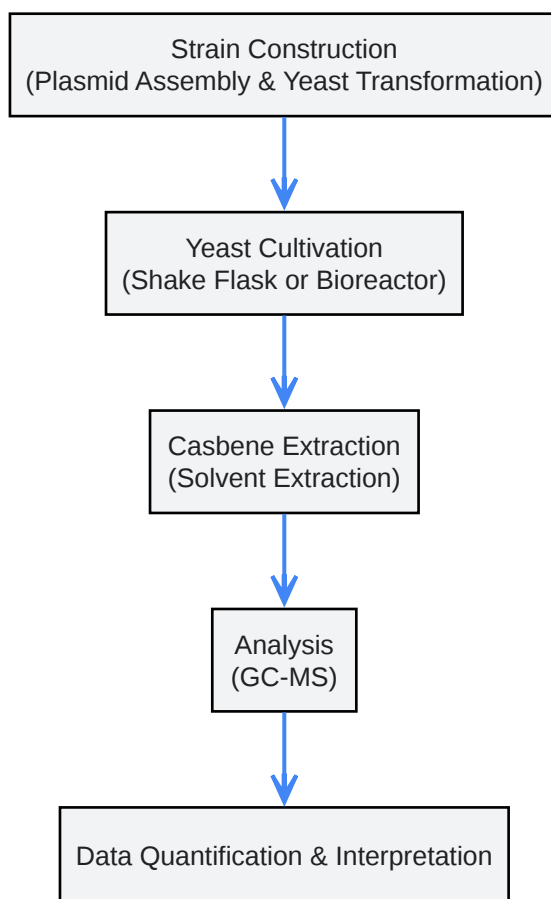
Engineered Casbene Biosynthesis Pathway in *S. cerevisiae*



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Caption: Engineered metabolic pathway for **casbene** production in *S. cerevisiae*.

General Experimental Workflow



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Caption: General workflow for **casbene** production and analysis.

Experimental Protocols

Protocol 1: Construction of Casbene-Producing *S. cerevisiae* Strain

1.1. Gene Synthesis and Codon Optimization:

- Synthesize the coding sequences for **casbene** synthase (e.g., from *Ricinus communis*, GenBank accession: XP_002513340) and GGPP synthase (e.g., a truncated version from *Phomopsis amygdali*).
- Codon-optimize the sequences for expression in *S. cerevisiae*.

1.2. Plasmid Construction:

- Clone the synthesized genes into suitable yeast expression vectors (e.g., pESC series or other high-copy number plasmids) under the control of strong constitutive promoters (e.g., PTEF1, PGPD) or inducible promoters (e.g., PGAL1).
- For genomic integration, construct integration cassettes containing the expression cassettes flanked by homologous regions to the target integration site in the yeast genome.

1.3. Yeast Transformation (Lithium Acetate Method):

- Inoculate a single colony of the desired *S. cerevisiae* strain (e.g., BY4742) into 5 mL of YPD medium and grow overnight at 30°C with shaking.
- Inoculate 50 mL of YPD with the overnight culture to an initial OD600 of 0.2 and grow to an OD600 of 0.8-1.0.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cells in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge and discard the supernatant.
- Resuspend the cell pellet in 1 mL of transformation mix (240 µL 50% PEG 3350, 36 µL 1.0 M LiAc, 50 µL single-stranded carrier DNA (10 mg/mL), 34 µL plasmid DNA (0.1-1 µg), and sterile water to 1 mL).
- Incubate at 42°C for 40 minutes.
- Pellet the cells by centrifugation and remove the supernatant.
- Resuspend the cells in 1 mL of sterile water.
- Plate 100-200 µL of the cell suspension onto appropriate selective agar plates (e.g., SC-Ura for plasmids with a URA3 marker).
- Incubate the plates at 30°C for 2-3 days until colonies appear.

1.4. Promoter Replacement for ERG9 (Example using CRISPR/Cas9):

- Design a guide RNA (gRNA) targeting the promoter region of the ERG9 gene.
- Clone the gRNA into a yeast-compatible CRISPR/Cas9 expression vector.
- Design a repair template containing the desired replacement promoter (e.g., PMET3 or PHXT1) flanked by homologous regions to the ERG9 promoter.
- Co-transform the CRISPR/Cas9 plasmid and the repair template into the yeast strain using the lithium acetate method.
- Select for transformants on appropriate selective media.
- Verify the correct promoter replacement by colony PCR and sequencing.

Protocol 2: Cultivation of Engineered Yeast for Casbene Production

2.1. Shake Flask Cultivation:

- Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium (e.g., SC-Ura) and grow overnight at 30°C with shaking at 250 rpm.
- Inoculate 50 mL of production medium (e.g., YPD or a defined minimal medium with 2% glucose) in a 250 mL baffled flask to an initial OD600 of 0.1.
- To facilitate the extraction of the hydrophobic **casbene**, add a 10% (v/v) overlay of an organic solvent such as dodecane or n-hexane to the culture.
- Incubate the flasks at 30°C with shaking at 250 rpm for 72-96 hours.
- If using an inducible promoter, add the inducer (e.g., 2% galactose for PGAL1) when the culture reaches the mid-log phase (OD600 ~1.0).

2.2. Fed-Batch Fermentation (for higher titers):

- Prepare a sterile bioreactor (e.g., 2 L) with an appropriate fermentation medium.
- Inoculate the bioreactor with an overnight seed culture to an initial OD600 of 0.1-0.2.

- Maintain the temperature at 30°C, pH at 5.0 (controlled with NH_4OH and H_3PO_4), and dissolved oxygen above 20% by adjusting agitation and aeration rates.
- After the initial glucose is consumed, start a fed-batch phase by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter.
- Add an organic overlay (e.g., dodecane) to the fermenter for in situ extraction.
- Continue the fermentation for 96-120 hours, taking samples periodically for analysis.

Protocol 3: Extraction and Quantification of Casbene

3.1. Extraction from Culture with Organic Overlay:

- Collect the organic phase (e.g., dodecane) from the culture.
- If necessary, centrifuge the culture to separate the organic layer from the aqueous phase and cell pellet.
- Add an internal standard (e.g., caryophyllene) to the organic phase for quantification.

3.2. Extraction from Whole Culture Broth:

- Take a known volume of the culture broth (e.g., 1 mL).
- Add an equal volume of a solvent suitable for extraction, such as ethyl acetate or hexane, containing an internal standard.
- Vortex vigorously for 5 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
- Carefully collect the upper organic phase for analysis.

3.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrument: A standard GC-MS system.

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp to 200°C at 10°C/min.
 - Ramp to 300°C at 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium.
- MS Detector: Operate in full scan mode to identify the **casbene** peak based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate quantification.
- Quantification: Create a standard curve using a purified **casbene** standard to determine the concentration in the samples based on the peak area relative to the internal standard.

Conclusion

The heterologous production of **casbene** in *Saccharomyces cerevisiae* is a rapidly advancing field with significant potential for the sustainable production of valuable diterpenoids. The protocols and data presented in this document provide a comprehensive guide for researchers to establish and optimize **casbene** production in their own laboratories. By implementing these metabolic engineering strategies and experimental procedures, it is possible to achieve high-titer production of **casbene**, paving the way for the development of novel pharmaceuticals and other valuable bio-based products.

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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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